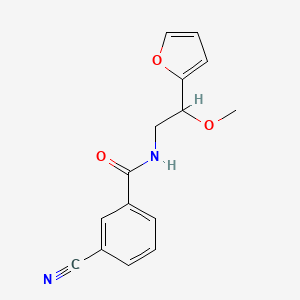

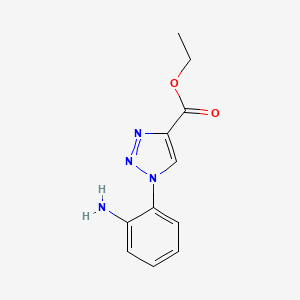

3-cyano-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

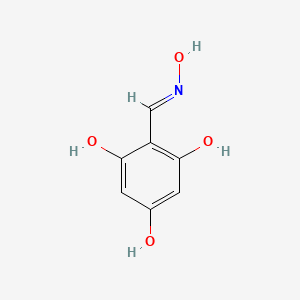

3-cyano-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide, also known as CFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CFA is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 315.33 g/mol. In

Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including compounds like 3-cyano-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antitumor Activity

Recent studies have shown that furan-based compounds can be effective in inhibiting the proliferation of cancer cells . The cyano and furan moieties within 3-cyano-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide can be modified to target specific cancer cell lines, making it a valuable scaffold in antitumor drug design. Its ability to induce apoptosis and inhibit cell colony survival is of particular interest in cancer research.

Drug Design and Synthesis

The compound serves as a versatile precursor in the synthesis of biologically active molecules . Its cyano and amide groups are reactive sites that can undergo various chemical transformations, enabling the creation of a diverse array of heterocyclic compounds. This property is essential in medicinal chemistry, where the design of new drugs often requires complex and varied molecular structures.

Biochemical Research

In biochemistry, 3-cyano-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide can be used to study enzyme-substrate interactions due to its structural complexity . It can act as a substrate analog to inhibit or modulate enzyme activity, providing insights into enzyme mechanisms and aiding in the discovery of new biochemical pathways.

Pharmacology

The compound’s pharmacological applications are broad, given its potential activity in various biological systems . It could be used to modulate receptors, enzymes, or ion channels, contributing to the understanding of disease mechanisms and the development of therapeutic agents.

Biotechnology Innovations

In biotechnology, this compound could be part of innovative solutions, such as the development of new biosensors or bio-based materials . Its molecular structure could allow for interactions with biological molecules, leading to applications in diagnostics or material science.

Propriétés

IUPAC Name |

3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-19-14(13-6-3-7-20-13)10-17-15(18)12-5-2-4-11(8-12)9-16/h2-8,14H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGXXSKLHHAARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2756787.png)

![N-(4-isopropylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2756789.png)

![6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2756791.png)

![2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide](/img/structure/B2756794.png)

![Isopropyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2756796.png)

![6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline](/img/structure/B2756797.png)